Cefcapene pivoxil hydrochloride

Descripción general

Descripción

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic used primarily for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is particularly effective against respiratory tract infections, skin infections, and urinary tract infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves multiple steps. Initially, 7-aminocephalosporanic acid (7-ACA) is used as the starting material. The process includes the following steps :

Formation of Intermediate Compounds: 7-ACA reacts with various reagents to form intermediate compounds.

Esterification: The intermediate compounds undergo esterification with iodomethyl pivalate in the presence of potassium phosphate and copper acetate to form cefcapene pivoxil.

Hydrochloride Formation: The final step involves the conversion of cefcapene pivoxil into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to minimize by-products and ensure the stability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the intestine to release the active cefcapene acid.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of esterases in the gastrointestinal tract.

Substitution: Common reagents include nucleophiles that target the β-lactam ring.

Major Products

The primary product of hydrolysis is cefcapene acid, which is the active form of the drug .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefcapene pivoxil hydrochloride has been utilized in various clinical scenarios:

-

Treatment of Infections : It is effective against infections in multiple systems, including:

- Respiratory Tract Infections : Effective against pathogens causing bronchitis and pneumonia.

- Skin and Soft Tissue Infections : Used for treating skin infections due to its antibacterial properties.

- Urinary Tract Infections : Demonstrated efficacy in treating urinary tract infections, particularly in pregnant women .

- Palmoplantar Pustulosis : Recent studies suggest that this compound may be a promising treatment for palmoplantar pustulosis, especially when conventional treatments fail. A case study reported significant improvement in patients with pustulotic arthro-osteitis after administration of this antibiotic .

Microbiology Research Applications

This compound has been extensively studied for its microbiological properties:

- Antimicrobial Susceptibility Testing : It is used to evaluate the susceptibility of various bacterial strains to antibiotics. A study highlighted that cefcapene could effectively inhibit biofilm formation in certain strains associated with periapical periodontitis .

- Resistance Mechanisms : Research indicates that some bacteria have developed resistance mechanisms against beta-lactam antibiotics. This compound has shown potential as an inactivator of class C beta-lactamases, which are responsible for antibiotic resistance .

Eukaryotic Cell Culture Applications

This compound has been evaluated using eukaryotic cell culture models to predict oral absorption and bioavailability:

- Caco-2 Cell Model : This model mimics the human gastrointestinal tract, allowing researchers to study the transport and absorption of this compound across intestinal barriers. The findings indicated a linear transport rate over time, providing insights into how the drug may behave in vivo .

Detailed Case Studies

Mecanismo De Acción

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Similar Compounds

Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity.

Cefditoren pivoxil: Known for its high activity against Gram-positive and Gram-negative bacteria.

Uniqueness

Cefcapene pivoxil hydrochloride is unique due to its specific ester group, which enhances its oral bioavailability. Additionally, it has a broad spectrum of activity and is effective against a wide range of bacterial pathogens .

Actividad Biológica

Cefcapene pivoxil hydrochloride (CPHM) is a third-generation cephalosporin antibiotic recognized for its broad spectrum of antibacterial activity. This compound is notable for its prodrug form, which is converted to the active cefcapene in the body. This article explores the biological activity of CPHM, focusing on its antibacterial properties, mechanisms of action, pharmacokinetics, and therapeutic applications.

Overview of this compound

- Chemical Structure : CPHM is the pivalate ester prodrug of cefcapene, with the molecular formula .

- Solubility : It is not water-soluble but can be converted into a soluble form through esterification. It is soluble in DMSO and methanol, making it suitable for various laboratory applications .

Antibacterial Activity

Cefcapene pivoxil exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative Bacteria : Active against strains such as Escherichia coli and Haemophilus influenzae.

- Beta-lactamase Stability : Studies indicate that cefcapene can inactivate class C β-lactamases, which are common resistance mechanisms among bacteria .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Sensitive |

| Haemophilus influenzae | Sensitive |

| Class C β-lactamases | Inactivated |

Cefcapene pivoxil acts by inhibiting bacterial cell wall synthesis. Upon hydrolysis, it releases cefcapene, which binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death in susceptible bacteria.

Pharmacokinetics

The pharmacokinetic profile of cefcapene pivoxil has been studied extensively. Key parameters include:

- Absorption : Following oral administration, cefcapene pivoxil is rapidly absorbed. Studies show that it achieves peak plasma concentrations within 1-2 hours post-dose.

- Distribution : The drug distributes well in tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.

- Metabolism : It undergoes hydrolysis to form the active compound cefcapene, primarily in the liver .

- Elimination : Renal clearance is significant; approximately 70% of the administered dose is excreted unchanged in urine.

Clinical Applications

Cefcapene pivoxil has been investigated for various clinical applications:

- Infectious Diseases : It has been used in treating respiratory tract infections, skin infections, and urinary tract infections due to its broad-spectrum activity.

- Gastrointestinal Disorders : Research indicates potential benefits in treating gastrointestinal diseases by modulating immune responses via Toll-like receptor (TLR) pathways .

- Dermatological Conditions : Recent studies suggest efficacy in treating palmoplantar pustulosis with pustulotic arthro-osteitis .

Case Studies

- Infection Treatment Study :

- Gastrointestinal Modulation :

Propiedades

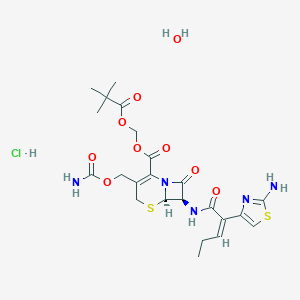

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIJPQYUCFVAL-XRLCNELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-24-8 | |

| Record name | S 1108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefcapene pivoxil hydrochloride exert its antibacterial effect?

A1: Cefcapene, the active metabolite of this compound, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell wall instability and eventual cell death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C23H29N5O9S2 • HCl. Its molecular weight is 604.11 g/mol. [, , ]

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts don't detail specific spectroscopic data, various analytical methods are employed to characterize and quantify this compound. These include high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS/MS). [, , , ]

Q4: What strategies are employed to improve the solubility and bioavailability of this compound?

A5: Research focuses on optimizing formulations to improve dissolution rates and bioavailability. One study utilized fine granules coated with a hydrophobic substance, potentially improving water affinity and suspension characteristics. [] Another study explored this compound's absorption mechanism in Caco-2 and rat intestine models, suggesting good oral absorption in humans. []

Q5: What is the pharmacokinetic profile of this compound?

A6: Studies in healthy Korean subjects revealed that this compound exhibits linear pharmacokinetics within a dose range of 100-200 mg. The median time to reach peak plasma concentration (Tmax) was observed between 1.5 to 2.0 hours. [] The drug undergoes significant metabolism, with approximately 31.5% to 42.9% excreted unchanged in urine. []

Q6: Does food intake affect the pharmacokinetics of this compound?

A7: While the abstracts lack specific details on food interactions, one study explored the pharmacokinetics of this compound alongside loxoprofen when administered before, during, or after enteral tube feeding. [] This suggests a potential need to consider food intake in clinical settings.

Q7: What types of infections has this compound been studied for?

A8: Research indicates this compound's efficacy in treating various bacterial infections. Clinical trials demonstrate its effectiveness against acute bacterial infections, including respiratory tract infections and urinary tract infections. [, ] Furthermore, case reports suggest potential applications in treating perioral dermatitis associated with specific bacteria, palmoplantar pustulosis with pustulotic arthro-osteitis, and even intraventricular brain abscesses. [, , ]

Q8: Are there known resistance mechanisms to cefcapene?

A9: While specific resistance mechanisms aren't detailed in the abstracts, cefcapene, like other beta-lactam antibiotics, is susceptible to resistance mediated by beta-lactamases. [] Additionally, alterations in PBPs can also contribute to resistance. []

Q9: Does this compound interact with other medications?

A11: One study investigated the impact of co-administering this compound with gastrointestinal drugs like famotidine, dried aluminum hydroxide gel, and teprenone. [] The findings suggest these specific gastrointestinal drugs do not significantly affect the drug's absorption.

Q10: What analytical techniques are employed to measure this compound in biological samples?

A12: The primary analytical method discussed is high-performance liquid chromatography (HPLC) often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). [, , ] These methods offer the sensitivity and specificity needed for pharmacokinetic studies and drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.